(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid
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Overview
Description
(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid typically involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization to yield the (Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-3-phenylacrylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various organic reactions and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound is used to investigate the effects of nitrophenyl and phenyl groups on biological systems. It can be used in the development of new drugs and as a probe to study enzyme interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phenyl group can also participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenylacetic acid
- 3-Phenylacrylic acid
- 4-Nitrophenyl-3-phenylpropanoic acid
Uniqueness
(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is unique due to the presence of both nitrophenyl and phenyl groups attached to an acrylic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(Z)-3-(4-nitrophenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)10-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10- |
InChI Key |
LDKNEGCCRUVKMM-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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